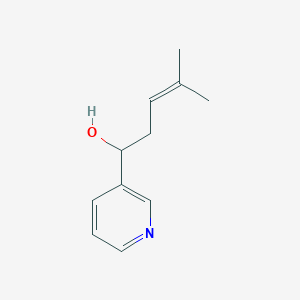

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Description

Propriétés

IUPAC Name |

4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQMDYOXIAKHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CN=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Metal-Free and Mild Condition Approaches

Recent studies have explored metal-free synthesis routes for related heterocyclic compounds, which may be adapted for 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol. For example:

Use of iminium ion intermediates generated from ketones and amines under mild conditions, followed by aza-Friedel–Crafts reactions to form N-alkenylated heterocycles.

Water scavengers like T3P (propylphosphonic anhydride) facilitate coupling reactions, avoiding harsh conditions and expensive catalysts.

These methods provide efficient, high-yielding routes with fewer purification steps, suitable for sensitive functional groups like the pyridine ring.

Michael Addition and Wittig-Type Reactions

Michael addition reactions employing pronucleophiles and electrophiles have been used to construct carbon frameworks with stereochemical control.

Wittig or Horner–Wadsworth–Emmons reactions can be utilized to install the pent-3-en-1-ol moiety with the desired double bond geometry.

These methods often involve low temperatures and controlled addition rates to maximize selectivity and yield.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Grignard Addition | Pyridin-3-yl magnesium bromide, alkenol precursor | 0 °C to RT, inert atmosphere | Forms C–C bond |

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Controlled temperature, aqueous or organic solvents | Introduces hydroxyl group |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Anhydrous solvents, low temperature | Converts ketones/aldehydes to alcohols |

| Substitution | Halogens (Cl2, Br2), nucleophiles (NH3, OH–) | Varies, often room temperature | Modifies pyridine ring |

Purification Techniques

Chromatography: Flash column chromatography using silica gel is common for lab-scale purification.

Distillation: Vacuum distillation is used to separate the product from volatile impurities.

Crystallization: When applicable, recrystallization from suitable solvents helps improve purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction with Alkenol | Formation of C–C bond via Grignard reagent | High selectivity, well-established | Sensitive to moisture, requires inert atmosphere |

| Cyclization and Oxidation | Intermediate formation followed by oxidation | Good control of functional groups | Multi-step, may require harsh oxidants |

| Metal-Free Iminium Ion Pathway | Iminium ion formation and aza-Friedel–Crafts reaction | Mild conditions, fewer purification steps | May require specific substrates |

| Michael Addition/Wittig-Type | Carbon framework construction with stereocontrol | High stereoselectivity | Requires careful control of reaction conditions |

Research Findings and Optimization

Yields typically range from 60% to 85% depending on the method and scale.

The presence of the pyridine ring requires careful control of reaction pH and temperature to prevent ring degradation.

Use of molecular sieves and dry solvents enhances reaction efficiency.

Continuous flow synthesis shows promise for scale-up with improved reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and saturated alcohols .

Applications De Recherche Scientifique

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Mécanisme D'action

The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Key Features

The following compounds share structural motifs with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, including unsaturated alcohol backbones, pyridine derivatives, or methyl-substituted alkene systems:

Antiviral and Enzymatic Activity

- Shikonin Oxime Derivatives (e.g., 4-Methyl-1-(1,4,5,8-tetramethoxynaphthalen-2-yl)pent-3-en-1-ol): Exhibit SARS-CoV-2 Mpro inhibitory activity (IC₅₀ = 0.72 µM) via surface plasmon resonance and molecular docking .

Physicochemical Properties

- Solubility: The pyridine ring in the target compound enhances water solubility compared to non-aromatic analogs like 4-Methylpent-1-en-3-ol .

- Reactivity : The conjugated alkene in the target compound is less reactive than the alkyne in 3-Methyl-1-penten-4-yn-3-ol, limiting its use in click chemistry .

Activité Biologique

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a compound characterized by its unique structural features, including a pyridine ring and a pentenol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Pyridine Ring : Contributes to π-π interactions and hydrogen bonding, which are crucial for biological activity.

- Hydroxyl Group (-OH) : Enhances reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety facilitates various biochemical interactions, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial effects. It has been found to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-3-penten-1-ol | Similar pentene structure but lacks the pyridine ring | Reduced interaction capabilities |

| 1-(Pyridin-3-yl)pent-3-en-1-ol | Lacks the methyl group on the pentenol chain | Absence of methyl reduces steric hindrance |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A study published in Acta explored the antibacterial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Mechanistic Insights : Research conducted by BenchChem highlighted that the compound's mechanism involves hydrogen bonding and π-stacking interactions with target proteins. This interaction profile supports its role in enzyme inhibition and receptor modulation .

- Inflammation Pathway Modulation : A study focused on the anti-inflammatory effects demonstrated that treatment with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-o led to decreased levels of inflammatory markers in vitro, suggesting a mechanism involving modulation of cytokine release .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol?

Methodological Answer: The compound can be synthesized via cyclization and oxidation steps. A key intermediate, 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one, is formed by reacting 3-hydrazinopyridine dihydrochloride with alkyl methacrylate under controlled conditions (e.g., reflux in xylene). Subsequent chlorination and oxidation steps yield the final product . Critical Considerations:

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Analysis: H-Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements of substituents on the pentenol backbone .

Data Table: Analytical Parameters

| Technique | Conditions | Key Peaks/Features |

|---|---|---|

| HPLC | C18 column, 70:30 HO:MeOH | Retention time: 8.2 min |

| H NMR | CDCl, 400 MHz | δ 5.8 (d, J=10 Hz, CH=CH), δ 8.4 (m, pyridine-H) |

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N) to prevent photodegradation of the conjugated enol system .

- Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of the alcohol group .

Advanced Research Questions

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems during the synthesis of this compound?

Methodological Answer:

- Homogeneous Catalysis: Pd(OAc) with ligands (e.g., PPh) enables precise control over allylic rearrangements but requires rigorous purification to remove metal residues .

- Heterogeneous Catalysis: Supported Pd nanoparticles (e.g., on AlO) improve recyclability but may reduce accessibility to sterically hindered sites in the pyridine ring .

Data Contradiction Note: - Patent methods report higher yields with homogeneous systems, while academic studies emphasize heterogeneous catalysts for scalability.

Q. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

Q. How can in vivo metabolic pathways of this compound be traced using isotopic labeling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.